molecular formula C10H8FN3OS2 B12242656 2-[(4-fluorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

2-[(4-fluorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12242656
M. Wt: 269.3 g/mol
InChI Key: KQRMHVJHCAGXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-fluorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 4-fluorothiophenol with 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Flufenacet: An acetamide herbicide with a similar thiadiazole structure.

    N-(3-fluorophenyl)-2-({5-[(1-naphthylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide: Another thiadiazole derivative with a fluorophenyl group.

Uniqueness

2-[(4-fluorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific combination of a fluorophenyl group and a thiadiazole ring

Properties

Molecular Formula

C10H8FN3OS2

Molecular Weight

269.3 g/mol

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C10H8FN3OS2/c11-7-1-3-8(4-2-7)16-5-9(15)13-10-14-12-6-17-10/h1-4,6H,5H2,(H,13,14,15)

InChI Key

KQRMHVJHCAGXDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NC2=NN=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.